molecular formula C15H13ClFNO3 B7575692 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid

2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid

Cat. No. B7575692
M. Wt: 309.72 g/mol
InChI Key: QXIJCIMHCIATHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid, also known as CFM-2, is a chemical compound that has been widely used in scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to have potent anti-inflammatory and analgesic effects.

Mechanism of Action

2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception. By inhibiting COX activity, 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid has also been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in inflammation. In addition, 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX enzymes, which makes it a useful tool for studying the role of COX enzymes in inflammation and pain. 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to using 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid in lab experiments. It has been found to have some cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid. One area of interest is the development of new analogs of 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid with improved pharmacological properties. Another area of interest is the study of the effects of 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid on other pathways involved in inflammation and pain, such as the MAPK pathway. Finally, the use of 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid in animal models of inflammation and pain may provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid involves the reaction of 3-fluoro-4-methoxybenzylamine with 2-chloro-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting product is then acylated with chloroacetyl chloride to yield 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid.

Scientific Research Applications

2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are important mediators of inflammation and pain. 2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid has also been found to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.

properties

IUPAC Name

2-chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-21-14-5-2-9(6-13(14)17)8-18-10-3-4-12(16)11(7-10)15(19)20/h2-7,18H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIJCIMHCIATHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid

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